molecular formula C13H22 B160419 1-Ethyl-3-methyladamantane CAS No. 1687-34-9

1-Ethyl-3-methyladamantane

Cat. No. B160419
CAS RN: 1687-34-9
M. Wt: 178.31 g/mol
InChI Key: HUCLCMAVGXHPPK-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyladamantane is a chemical compound with the molecular formula C13H22 . It has a molecular weight of 178.3138 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methyladamantane consists of a unique cage-like arrangement of carbon atoms . This structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

1-Ethyl-3-methyladamantane has a molecular weight of 178.3138 . Other physical and chemical properties such as heat capacity, Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated .

Scientific Research Applications

Chemical Reactions and Synthesis

  • In the field of organic synthesis, 1-Ethyl-3-methyladamantane and its derivatives are involved in complex chemical reactions. For instance, Alford et al. (1972) described the Koch–Haaf carboxylation of 2-methyladamantan-2-ol, which is closely related to adamantane chemistry, demonstrating the versatility of these compounds in synthesis processes (Alford, Cuddy, Grant, & Mckervey, 1972).

Organometallic Chemistry

  • Research by Wrackmeyer et al. (2003) indicates the significant potential of adamantane derivatives, including those related to 1-Ethyl-3-methyladamantane, in the field of organometallic chemistry. They explored the reactivity of 1-boraadamantanes towards bis(trialkylstannyl)ethynes, which is crucial for understanding the chemical behavior of organometallic compounds (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of adamantane, like 1-Ethyl-3-methyladamantane, are used to synthesize optically active compounds. Aoyama and Hara (2013) demonstrated the synthesis of new optically active adamantane compounds, highlighting the importance of these derivatives in creating chiral molecules for pharmaceutical applications (Aoyama & Hara, 2013).

Petroleum and Geochemistry

  • Li et al. (2014) studied the effect of evaporation on the concentration and distribution of diamondoids, including adamantane derivatives, in oils. This research has implications for understanding the chemical behavior of petroleum products and their derivatives (Li, Xiong, Chen, & Tang, 2014).

Pheromone and Insect Chemistry

Advanced Materials

  • The unique structure of adamantane derivatives like 1-Ethyl-3-methyladamantane makes them suitable for developing advanced materials. Wagner and Shea (2001) demonstrated the use of 1-boraadamantane in the polyhomologation process to create complex polymers, indicating the potential of these compounds in material science (Wagner & Shea, 2001).

Future Directions

The unique structure and properties of adamantane derivatives like 1-Ethyl-3-methyladamantane make them interesting subjects for future research. They have potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

1-ethyl-3-methyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCLCMAVGXHPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333972
Record name 1-Ethyl-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyladamantane

CAS RN

1687-34-9
Record name 1-Ethyl-3-methyladamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1687-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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